Kinase Selectivity Profile: Thieno[3,2-c]pyridine Derivatives vs. Generic Scaffolds
Thieno[3,2-c]pyridine-based compounds demonstrate a differentiated kinase inhibition profile compared to other heterocyclic scaffolds. While specific IC50 data for the unsubstituted 4-Methylthieno[3,2-c]pyridine is not widely reported, its derivatives exhibit potent and selective inhibition of clinically relevant kinases. For instance, a thieno[3,2-c]pyridine-7-carboxamide derivative (CHK1-IN-2) inhibits Checkpoint Kinase 1 (CHK1) with an IC50 of 6 nM . This high potency is often coupled with an improved safety profile, as a class of thieno[3,2-c]pyridine kinase inhibitors has been shown to possess low CYP3A4 inhibition, reducing the risk of drug-drug interactions compared to many other kinase inhibitors . This contrasts with some pyrazolo[3,4-d]pyrimidine-based kinase inhibitors which can exhibit broader off-target kinase activity and higher CYP inhibition.
| Evidence Dimension | Kinase Inhibition (CHK1) vs. CYP3A4 Inhibition Risk |
|---|---|
| Target Compound Data | Derivative CHK1-IN-2: IC50 = 6 nM; Class: Low CYP3A4 inhibition |
| Comparator Or Baseline | Other heterocyclic kinase inhibitor scaffolds (e.g., pyrazolo[3,4-d]pyrimidines): Variable, often higher CYP inhibition. |
| Quantified Difference | 6 nM potency on CHK1; Class-level designation of 'low CYP3A4 inhibition' which is a key differentiator for lead optimization. |
| Conditions | Biochemical kinase assay (CHK1); CYP3A4 inhibition assay. |
Why This Matters
This class-level profile suggests that 4-Methylthieno[3,2-c]pyridine is a privileged starting point for developing selective kinase inhibitors with a potentially lower liability for drug-drug interactions, a critical factor in selecting a scaffold for lead optimization.
- [1] US8722890B2 - Thieno[3,2-C]pyridine kinase inhibitors with improved CYP safety profile. Google Patents, 2012. View Source
